molecular formula C19H25Cl2N3 B6208617 2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2703782-22-1

2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Cat. No. B6208617
CAS RN: 2703782-22-1
M. Wt: 366.3
InChI Key:
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Description

2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, commonly referred to as 2-BPD, is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the benzodiazepine family, and its properties have been studied extensively in order to better understand its potential therapeutic and pharmacological applications.

Scientific Research Applications

2-BPD has been used in a variety of scientific research applications, including the study of its pharmacological and therapeutic properties. It has been used to study the effects of benzodiazepines on the central nervous system, as well as its potential use in the treatment of anxiety and other psychological disorders. It has also been used in the study of its biochemical and physiological effects, including its effects on neurotransmitter release and receptor binding.

Mechanism of Action

The mechanism of action of 2-BPD is similar to that of other benzodiazepines. It binds to the benzodiazepine receptor, which is located in the central nervous system. This binding results in the inhibition of neurotransmitter release and receptor binding, which leads to a decrease in anxiety and other psychological symptoms.
Biochemical and Physiological Effects
2-BPD has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine, which can have a calming effect on the central nervous system. It has also been shown to have an inhibitory effect on the release of glutamate, which can have a calming effect on the brain. Additionally, it has been shown to have an inhibitory effect on the release of acetylcholine, which can lead to improved memory and cognitive function.

Advantages and Limitations for Lab Experiments

2-BPD has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is highly pure. Additionally, it is a relatively inexpensive compound, making it accessible to many researchers. One limitation is that it is not as potent as some other benzodiazepines, meaning that it may not be suitable for certain experiments. Additionally, it can be toxic at higher doses and can have adverse effects when used in combination with other drugs.

Future Directions

The potential applications of 2-BPD are still being explored, and there are a number of possible future directions. One potential direction is the development of new therapeutic applications, such as the use of 2-BPD to treat anxiety, depression, and other psychological disorders. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential to interact with other drugs. Finally, further research could be conducted on its potential use in the treatment of addiction and substance abuse.

Synthesis Methods

2-BPD is synthesized by the reaction of 1-butyl-6-phenyl-1H-1,3-benzodiazol-2-ylamine with hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C, and the resulting product is a dihydrochloride salt. The reaction is highly efficient and yields a product with a purity of 97-98%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride' involves the reaction of 2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)acetonitrile with ethylenediamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)acetonitrile", "ethylenediamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)acetonitrile is dissolved in ethanol.", "Step 2: Ethylenediamine is added to the solution and the mixture is heated at reflux for several hours.", "Step 3: The reaction mixture is cooled and hydrochloric acid is added to form the dihydrochloride salt.", "Step 4: The dihydrochloride salt is filtered, washed with ethanol, and dried to obtain the final product." ] }

CAS RN

2703782-22-1

Product Name

2-(1-butyl-6-phenyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Molecular Formula

C19H25Cl2N3

Molecular Weight

366.3

Purity

0

Origin of Product

United States

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